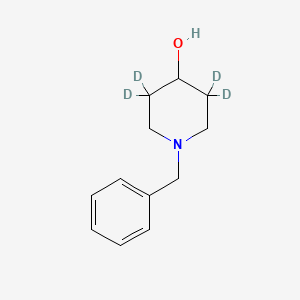

1-Benzyl-4-piperidinol-3,3,5,5-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676240 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88227-11-6 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-piperidinol-3,3,5,5-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated analog of 1-Benzyl-4-piperidinol. This compound is of significant interest to researchers in drug discovery and development, particularly for its application as an internal standard in quantitative mass spectrometry-based assays.

Core Chemical Properties

This compound is a stable isotope-labeled form of 1-Benzyl-4-piperidinol, where four hydrogen atoms on the piperidine (B6355638) ring at positions 3 and 5 have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for analytical applications.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4 | - |

| CAS Number | 88227-11-6 | - |

| Molecular Formula | C₁₂H₁₃D₄NO | - |

| Molecular Weight | 195.29 g/mol | - |

Table 2: Physical and Chemical Data (Inferred from Non-Deuterated Analog)

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 61-63 °C | |

| Boiling Point | 127-128 °C at 2 mmHg | |

| Density | ~1.1 g/cm³ | - |

| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform. | - |

Synthesis

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route begins with the preparation of the deuterated precursor, 1-Benzyl-4-piperidone-3,3,5,5-d4, followed by the reduction of the ketone.

Proposed Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4

The synthesis of the non-deuterated precursor, 1-Benzyl-4-piperidone, can be achieved through various methods, including the reaction of 4-piperidone (B1582916) with benzyl (B1604629) bromide. For the deuterated analog, deuterium atoms are incorporated during the formation of the piperidone ring. One possible approach involves the use of deuterated starting materials in a Dieckmann condensation reaction.

Reduction to this compound

The final step is the reduction of the ketone group in 1-Benzyl-4-piperidone-3,3,5,5-d4 to a hydroxyl group. This can be accomplished using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like methanol or ethanol.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies.

Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but with a distinct mass. This allows for accurate quantification of the analyte of interest by correcting for variations in sample preparation and instrument response.

Diagram 2: Experimental Workflow for LC-MS with a Deuterated Internal Standard

Caption: General workflow for using a deuterated internal standard in LC-MS analysis.

Relevance in Drug Discovery

The non-deuterated precursor, 1-Benzyl-4-piperidone, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Notably, its derivatives have been investigated as potent and selective inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which is a critical target in certain types of acute leukemia[1]. By inhibiting this interaction, these compounds can potentially halt the progression of leukemia cells[1]. The availability of a deuterated analog of a key synthetic intermediate is valuable for researchers developing these novel therapeutics, enabling precise quantification during preclinical and clinical development.

Diagram 3: Menin-MLL Inhibition Signaling Pathway

References

An In-depth Technical Guide to 1-Benzyl-4-piperidinol-3,3,5,5-d4

CAS Number: 88227-11-6

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a deuterated analog of 1-Benzyl-4-piperidinol. The incorporation of four deuterium (B1214612) atoms at the 3 and 5 positions of the piperidine (B6355638) ring makes it a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry. Its non-deuterated counterpart, 1-benzyl-4-piperidone, is a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogs. Consequently, the deuterated form is crucial for pharmacokinetic, metabolic, and forensic studies of these substances, allowing for precise and accurate quantification.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis method, and its principal application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated analog, with the key difference being its increased molecular weight due to the presence of deuterium.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 88227-11-6 | N/A |

| Molecular Formula | C₁₂H₁₃D₄NO | [1] |

| Molecular Weight | 195.29 g/mol | [1] |

| Appearance | Neat | [1] |

| Synonyms | 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4 | [1] |

Table 2: Physicochemical Properties of 1-Benzyl-4-piperidone (Precursor)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO | [2][3] |

| Molecular Weight | 189.25 g/mol | [2][3] |

| Boiling Point | 134 °C at 7 mmHg | [2][3] |

| Density | 1.021 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.541 | [2][3] |

| Solubility | 12 g/L (20 °C) | [4] |

| Appearance | Yellowish oily liquid | [3][5] |

Synthesis

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available materials.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 1-Benzyl-4-piperidone-3,3,5,5-d4

This protocol describes a general method for the reduction of the ketone to the corresponding alcohol using sodium borohydride (B1222165).

Materials:

-

1-Benzyl-4-piperidone-3,3,5,5-d4

-

Methanol (B129727) (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-Benzyl-4-piperidone-3,3,5,5-d4 (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly for the determination of fentanyl, its analogs, and other piperidine-containing pharmaceuticals by LC-MS/MS.[6][7][8] Deuterated standards are considered the gold standard for this purpose as they have nearly identical chemical and physical properties to the analyte of interest, co-elute during chromatography, and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[9][10][11]

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of a Fentanyl Analog in Plasma

This protocol provides a general methodology for the quantification of a fentanyl analog in a plasma sample using this compound as an internal standard.

Materials:

-

Plasma samples (blank, calibration standards, quality controls, and unknown samples)

-

Analyte reference standard (e.g., a fentanyl analog)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Deionized water (LC-MS grade)

-

LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of the analyte and the internal standard in a suitable solvent (e.g., methanol).

-

Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a portion of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a critical analytical tool for researchers in the fields of drug development, pharmacology, and forensic science. Its utility as a deuterated internal standard enables the highly accurate and precise quantification of piperidine-containing pharmaceuticals, such as fentanyl and its analogs. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed protocol for its application in quantitative LC-MS/MS analysis, underscoring its importance in modern analytical workflows.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. marshall.edu [marshall.edu]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: 1-Benzyl-4-piperidinol-3,3,5,5-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated isotopologue of 1-Benzyl-4-piperidinol. This document details its molecular weight, synthesis, and analytical characterization methods, including mass spectrometry and nuclear magnetic resonance spectroscopy. The information herein is intended to support research and development activities where stable isotope-labeled internal standards and metabolic pathway elucidation are critical.

Core Compound Properties

This compound is a valuable tool in pharmacokinetic and metabolic studies due to the incorporation of four deuterium (B1214612) atoms at the 3 and 5 positions of the piperidine (B6355638) ring. This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Molecular Weight

The molecular weight of 1-Benzyl-4-piperidinol and its deuterated analog have been calculated and are presented in the table below. The introduction of four deuterium atoms results in a mass increase of approximately 4.024 g/mol .

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 1-Benzyl-4-piperidinol | C₁₂H₁₇NO | 191.27[1] | 191.1310 |

| This compound | C₁₂H₁₃D₄NO | 195.30 | 195.1560 |

Synthesis Protocol

The synthesis of this compound is a two-step process commencing with the deuteration of the precursor, 1-Benzyl-4-piperidone, followed by the reduction of the deuterated ketone to the corresponding alcohol.

Step 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4

The deuteration of 1-Benzyl-4-piperidone at the alpha positions to the carbonyl group can be achieved via a base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Benzyl-4-piperidone (1 equivalent) in a suitable deuterated solvent such as deuterium oxide (D₂O) or methanol-d4 (B120146) (CD₃OD).

-

Catalyst Addition: Add a catalytic amount of a base. Common catalysts for this exchange include sodium deuteroxide (NaOD) in D₂O or an organic base like pyrrolidine (B122466) in a suitable solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for a period sufficient to achieve a high level of deuterium incorporation. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the 3 and 5 positions.

-

Work-up: After completion, cool the reaction mixture to room temperature. If D₂O is used, the product can be extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-Benzyl-4-piperidone-3,3,5,5-d4.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of the target compound from its precursor.

Step 2: Reduction of 1-Benzyl-4-piperidone-3,3,5,5-d4

The deuterated ketone is then reduced to the final product, this compound. To maintain the isotopic purity, a deuterated reducing agent is recommended.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-Benzyl-4-piperidone-3,3,5,5-d4 (1 equivalent) in a suitable solvent such as methanol-d4 or anhydrous tetrahydrofuran (B95107) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent Addition: Cool the solution in an ice bath and slowly add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) (1.1 equivalents), in portions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of D₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and assessing the isotopic purity of this compound.

Expected Fragmentation Pattern:

The mass spectrum of the non-deuterated 1-Benzyl-4-piperidinol shows a prominent molecular ion peak at m/z 191. The major fragmentation pathway involves the cleavage of the benzyl (B1604629) group, leading to a base peak at m/z 91 (tropylium ion). Other significant fragments are observed at m/z 100 and 114. For the deuterated analog, the molecular ion peak is expected at m/z 195. The fragmentation pattern will be similar, with the corresponding mass shifts for the fragments containing the deuterated piperidine ring.

| Ion Fragment | Expected m/z (Non-deuterated) | Expected m/z (Deuterated) | Description |

| [M]⁺ | 191 | 195 | Molecular Ion |

| [M - H₂O]⁺ | 173 | 177 | Loss of water |

| [M - C₇H₇]⁺ | 100 | 104 | Loss of benzyl radical |

| [C₇H₇]⁺ | 91 | 91 | Tropylium ion (Base Peak) |

GC-MS Experimental Protocol:

A general gas chromatography-mass spectrometry (GC-MS) method for the analysis of piperidine derivatives is outlined below.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[2] |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Workflow for Analytical Characterization

Caption: The process of compound analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the specific sites of deuteration.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with the notable absence of signals corresponding to the protons at the 3 and 5 positions of the piperidine ring. The integration of the remaining proton signals will confirm the structure.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C3 and C5) will exhibit a characteristic triplet splitting pattern due to carbon-deuterium coupling and will be shifted slightly upfield compared to their non-deuterated counterparts.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.25 - 7.40 | m |

| CH (C4) | ~3.70 | m |

| CH₂ (benzyl) | ~3.50 | s |

| CH₂ (C2, C6) | ~2.80 (axial), ~2.20 (equatorial) | m |

| OH | Variable | br s |

NMR Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

-

Data Acquisition:

-

¹H NMR: Acquire standard proton spectra.

-

¹³C NMR: Acquire proton-decoupled carbon spectra.

-

²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.

-

This technical guide provides a foundational understanding of this compound for its application in advanced research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

References

An In-depth Technical Guide to 1-Benzyl-4-piperidinol-3,3,5,5-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of the deuterated compound 1-Benzyl-4-piperidinol-3,3,5,5-d4. This isotopically labeled molecule is a valuable tool in pharmaceutical research, particularly in studies involving metabolic profiling, pharmacokinetic analysis, and as an internal standard in quantitative bioanalytical assays.

Core Molecular Structure and Properties

This compound is a derivative of 1-Benzyl-4-piperidinol where four hydrogen atoms on the piperidine (B6355638) ring at positions 3 and 5 have been replaced with deuterium. This selective labeling provides a distinct mass signature without significantly altering the compound's chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated analogue.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1-Benzyl-4-piperidinol (Non-deuterated) |

| CAS Number | 88227-11-6[1] | 4727-72-4[2][3] |

| Molecular Formula | C₁₂H₁₃D₄NO[1] | C₁₂H₁₇NO[2][3] |

| Molecular Weight | 195.29 g/mol [1] | 191.27 g/mol [2][3] |

| Appearance | Neat (likely a solid or oil)[1] | Solid[2] |

| Melting Point | Data not available | 61-63 °C[2] |

| Boiling Point | Data not available | 127-128 °C at 2 mmHg[2] |

| Solubility | Data not available | Data not available |

Synthesis Pathway

The synthesis of this compound typically involves a two-step process, starting from commercially available materials. The general workflow involves the synthesis of the deuterated precursor, N-Benzyl-4-piperidone-d4, followed by its reduction to the final product.

Experimental Protocols

Synthesis of N-Benzyl-4-piperidone (Non-deuterated precursor)

A common method for the synthesis of N-Benzyl-4-piperidone involves the N-alkylation of 4-piperidone.

Materials:

-

4-Piperidone hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A mixture of 4-piperidone hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature.

-

Benzyl bromide is added dropwise to the reaction mixture.

-

The reaction is heated and monitored for completion (e.g., by thin-layer chromatography).

-

After cooling to room temperature, the mixture is filtered and quenched with ice water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography.

Reduction of N-Benzyl-4-piperidone to 1-Benzyl-4-piperidinol (Non-deuterated product)

The reduction of the ketone to a secondary alcohol is a standard transformation, often accomplished with sodium borohydride.

Materials:

-

N-Benzyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane (B109758) or Ethyl acetate

Procedure:

-

N-Benzyl-4-piperidone is dissolved in methanol and the solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

-

Further purification can be performed by recrystallization or column chromatography.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, the expected data can be inferred by comparison with its non-deuterated counterpart and the deuterated precursor.

Table 2: Key Spectroscopic Data for Related Compounds

| Compound | Technique | Observed/Expected Peaks |

| N-Benzyl-4-piperidone | ¹H NMR (CDCl₃) | δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H) |

| IR | Characteristic C=O stretch (~1715 cm⁻¹) | |

| MS (EI) | m/z 189 (M⁺), 91 (base peak) | |

| 1-Benzyl-4-piperidinol | ¹H NMR | Signals corresponding to the benzyl group, and piperidine ring protons. The protons at C3 and C5 would appear as multiplets. |

| IR | Broad O-H stretch (~3300 cm⁻¹), disappearance of the C=O stretch. | |

| MS (EI) | m/z 191 (M⁺) | |

| N-Benzyl-4-piperidone-d4 | ¹H NMR | The signals for the protons at positions 3 and 5 of the piperidine ring would be absent. |

| MS (EI) | m/z 193 (M⁺)[4] | |

| This compound | ¹H NMR (Expected) | Absence of signals for the protons at C3 and C5. |

| IR (Expected) | Broad O-H stretch, absence of C=O stretch. | |

| MS (Expected) | m/z 195 (M⁺) |

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of 1-benzyl-4-piperidinol or its metabolites in biological matrices. Its use improves the accuracy and precision of these assays by correcting for variations in sample preparation and instrument response.

Conclusion

This compound is a key analytical tool for researchers in drug metabolism and pharmacokinetics. While detailed experimental data for the deuterated compound itself is sparse in the public domain, its synthesis can be reliably achieved by adapting established methods for its non-deuterated analog. The information provided in this guide serves as a foundational resource for the synthesis and application of this important isotopically labeled compound.

References

Synthesis of Deuterated 1-Benzyl-4-piperidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 1-Benzyl-4-piperidinol, specifically 1-Benzyl-4-piperidinol-3,3,5,5-d₄. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard in pharmacokinetic analyses. This document outlines the synthetic route, provides detailed experimental protocols, and presents relevant data in a structured format.

Synthetic Strategy

The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d₄ is achieved through a two-step process. The first step involves the synthesis of the deuterated intermediate, 1-Benzyl-4-piperidone-3,3,5,5-d₄. This is followed by the reduction of the deuterated ketone to the desired deuterated alcohol.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthesis route for deuterated 1-Benzyl-4-piperidinol.

Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone (Non-deuterated precursor)

Two primary methods for the synthesis of the non-deuterated precursor, 1-Benzyl-4-piperidone, are presented below.

Method A: From Benzylamine and Methyl Acrylate

This method involves a 1,4-addition, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][2]

-

Reaction:

-

To a dry 250 mL three-necked flask, add 150 mL of anhydrous toluene (B28343) and 2.8 g of metallic sodium.

-

Heat the mixture to reflux with stirring.

-

Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

-

After the addition is complete, continue to reflux for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in portions.

-

Cool the reaction to room temperature and extract with 150 mL of 25% (w/w) hydrochloric acid solution.

-

Reflux the acidic aqueous layer in an oil bath for 5 hours.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution while stirring.

-

Extract the product with ethyl acetate (B1210297) (3 x 100 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent by distillation and purify the residue by vacuum distillation to yield 1-Benzyl-4-piperidone.

-

Method B: From 4-Piperidone (B1582916) Hydrochloride and Benzyl (B1604629) Bromide

This method involves the N-alkylation of 4-piperidone.[1]

-

Reaction:

-

In a dry flask, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g) and anhydrous potassium carbonate (7 g) in 25 mL of dry DMF for 30 minutes at room temperature.

-

Add benzyl bromide (2 mL) dropwise to the reaction mixture.

-

Heat the mixture at 65°C for 14 hours.

-

Cool the reaction to room temperature, filter, and quench with 25 mL of ice water.

-

Extract the resulting mixture with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with water (2 x 15 mL) followed by brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

The crude product can be purified by crystallization.

-

Step 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d₄ (Deuteration)

This step involves the base-catalyzed exchange of the α-protons of 1-Benzyl-4-piperidone with deuterium from a deuterium source.

-

Conceptual Protocol:

-

Dissolve 1-Benzyl-4-piperidone in a suitable deuterated solvent (e.g., MeOD or THF-d₈).

-

Add a catalytic amount of a base (e.g., sodium methoxide (B1231860) or potassium carbonate) and a deuterium source (e.g., D₂O).

-

Stir the mixture at room temperature or with gentle heating for a prolonged period to allow for complete H/D exchange at the positions alpha to the carbonyl group.

-

Monitor the reaction by ¹H NMR to confirm the disappearance of the signals corresponding to the α-protons.

-

Upon completion, neutralize the reaction with a suitable acid (e.g., DCl in D₂O).

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain 1-Benzyl-4-piperidone-3,3,5,5-d₄.

-

Step 2: Synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d₄ (Reduction)

The final step is the reduction of the deuterated ketone to the corresponding deuterated alcohol using a standard reducing agent.

-

Conceptual Protocol:

-

Dissolve 1-Benzyl-4-piperidone-3,3,5,5-d₄ in a suitable solvent such as methanol, ethanol, or THF.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 1-Benzyl-4-piperidinol-3,3,5,5-d₄.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of deuterated 1-Benzyl-4-piperidinol.

| Parameter | 1-Benzyl-4-piperidone (Method A) | 1-Benzyl-4-piperidone (Method B) | 1-Benzyl-4-piperidone-d₄ | 1-Benzyl-4-piperidinol-d₄ |

| Yield | 78.4%[1] | 89.28%[1] | Data not available | Data not available |

| Isotopic Purity (%D) | N/A | N/A | >98% (typical for commercial products) | >98% (typical for commercial products) |

| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₅NO | C₁₂H₁₁D₄NO | C₁₂H₁₃D₄NO |

| Molecular Weight | 189.26 g/mol | 189.26 g/mol | 193.28 g/mol | 195.29 g/mol |

| CAS Number | 3612-20-2 | 3612-20-2 | 88227-09-2 | 88227-11-6 |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of deuterated 1-Benzyl-4-piperidinol is depicted below.

Caption: General experimental workflow for the synthesis of deuterated 1-Benzyl-4-piperidinol.

This technical guide serves as a foundational resource for the synthesis of deuterated 1-Benzyl-4-piperidinol. Researchers are encouraged to consult the cited literature for further details and to optimize the conceptual protocols for their specific laboratory conditions.

References

Technical Guide: Physicochemical Characteristics of 1-Benzyl-4-piperidinol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Benzyl-4-piperidinol-d4. The information is intended to support research, development, and quality control activities involving this deuterated compound. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, 1-Benzyl-4-hydroxypiperidine, to provide valuable context and estimates.

Core Physical and Chemical Properties

The introduction of deuterium (B1214612) atoms into a molecule can subtly alter its physicochemical properties due to the kinetic isotope effect. While specific experimental data for 1-Benzyl-4-piperidinol-d4 is scarce, the following tables summarize the available information for the deuterated compound and its non-deuterated counterpart.

General Properties

| Property | 1-Benzyl-4-piperidinol-d4 | 1-Benzyl-4-hydroxypiperidine (Non-deuterated) |

| Molecular Formula | C₁₂H₁₃D₄NO | C₁₂H₁₇NO[1] |

| Molecular Weight | 195.29 g/mol (for 1-Benzyl-4-piperidinol-3,3,5,5-d4)[2] | 191.27 g/mol [1] |

| Appearance | Neat (likely a solid or oil)[2] | Solid |

Thermal Properties

| Property | 1-Benzyl-4-piperidinol-d4 | 1-Benzyl-4-hydroxypiperidine (Non-deuterated) |

| Melting Point | Not available | 61-63 °C (lit.) |

| Boiling Point | Not available | 127-128 °C / 2 mmHg (lit.) |

Solubility

Specific solubility data for 1-Benzyl-4-piperidinol-d4 has not been published. The solubility profile is expected to be similar to its non-deuterated analog.

| Solvent | 1-Benzyl-4-piperidinol-d4 | 1-Benzyl-4-hydroxypiperidine (Non-deuterated) |

| Water | Not available | Data not readily available |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, DMSO[3] | Data not readily available |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical characteristics discussed above. These protocols can be adapted for the specific analysis of 1-Benzyl-4-piperidinol-d4.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is gently heated in a heating block or oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Visualizing Methodologies

The following diagrams illustrate the workflows for the experimental protocols described above.

References

isotopic purity of 1-Benzyl-4-piperidinol-3,3,5,5-d4

An in-depth technical guide to the is essential for its application in research and drug development, where it often serves as an internal standard in quantitative mass spectrometry-based analyses. The degree of deuteration directly impacts the accuracy and reliability of such assays. This document outlines the common methods for its synthesis, analytical techniques for determining isotopic purity, and presents the data in a clear, structured format for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4 typically involves the reduction of a deuterated precursor, 1-Benzyl-4-piperidone-3,3,5,5-d4. The precursor itself is synthesized from non-deuterated starting materials, with deuterium (B1214612) atoms introduced at the 3 and 5 positions of the piperidone ring. This is often achieved through H/D exchange reactions under basic or acidic conditions in a deuterium-rich solvent like D₂O. The subsequent reduction of the ketone group at the 4-position yields the final deuterated alcohol.

Caption: Simplified synthesis of this compound.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance spectroscopy. The data is crucial for calculating the correct concentration of the standard and for ensuring that there is no isotopic interference with the analyte being measured.

While the exact isotopic distribution can vary between synthesis batches, a representative dataset for a high-quality batch of this compound is presented below. This data is typically provided in a Certificate of Analysis by the supplier.

| Isotopic Species | Notation | Expected Mass | Representative Abundance (%) |

| Undeuterated | d₀ | 191.13 | < 0.1 |

| Monodeuterated | d₁ | 192.14 | < 0.5 |

| Dideuterated | d₂ | 193.14 | < 1.0 |

| Trideuterated | d₃ | 194.15 | < 2.0 |

| Tetradeuterated | d₄ | 195.15 | > 96.5 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment and structural integrity is paramount.[1] The most common and powerful techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method used to determine the isotopic distribution of a compound by separating ions based on their mass-to-charge ratio.[3][4]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infusion and Ionization: The sample is directly infused into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Orbitrap or TOF), which separates them based on their precise mass-to-charge ratio.

-

Data Acquisition: A full scan mass spectrum is acquired, showing the relative intensities of the different isotopic species (d₀ to d₄).

-

Data Analysis: The relative abundance of each isotopic peak is calculated to determine the overall isotopic purity.

Caption: Workflow for isotopic purity analysis by Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of a molecule and can be used to confirm the positions of deuterium labels and to quantify the isotopic purity.[1][2]

Methodology:

-

Sample Preparation: A precise amount of the deuterated compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis:

-

A proton NMR spectrum is acquired.

-

The absence or significant reduction of signals at the 3 and 5 positions of the piperidine (B6355638) ring confirms successful deuteration at these sites.

-

Integration of the remaining proton signals relative to a known internal standard can be used to quantify the amount of non-deuterated or partially deuterated species.

-

-

¹³C NMR Analysis:

-

A carbon-13 NMR spectrum is acquired.

-

The signals for the deuterated carbons (C3 and C5) will be split into multiplets due to coupling with deuterium and will have a significantly lower intensity. This confirms the location of the deuterium atoms.

-

Caption: Workflow for isotopic purity analysis by NMR Spectroscopy.

Logical Relationships of Isotopic Species

During the synthesis of this compound, incomplete deuteration can lead to the presence of several isotopic species. Understanding the relationship between these is crucial for data interpretation.

Caption: Relationship between target deuterated species and impurities.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-4-piperidinol-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-Benzyl-4-piperidinol-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-piperidinol-d4 is a deuterated derivative of 1-Benzyl-4-piperidinol, a versatile intermediate in pharmaceutical synthesis. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity and reliability in research and development. This guide provides a comprehensive overview of the available data on the stability and storage of 1-Benzyl-4-piperidinol and its deuterated analog, presenting key data in a structured format, outlining general experimental protocols for stability assessment, and providing a logical workflow for determining optimal storage conditions. While specific stability data for the deuterated compound is limited, the information presented for its non-deuterated counterpart serves as a robust proxy.

Physicochemical Properties

A summary of the physicochemical properties of 1-Benzyl-4-piperidinol is presented below. These properties are expected to be very similar for the deuterated analog.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₁₂H₁₃D₄NO | [2][3] |

| Molecular Weight | 195.30 g/mol (for d4) | [2] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 127-128 °C at 2 mmHg | |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. Generally insoluble in water. | [4] |

Stability Profile

1-Benzyl-4-piperidinol is generally stable under normal laboratory conditions. However, certain factors can influence its degradation.

-

General Stability: The compound is reported to be stable under normal temperatures and pressures.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and moisture.[1][5] Contact with these substances should be avoided to prevent degradation.

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and other irritating and toxic gases.[5][6]

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of 1-Benzyl-4-piperidinol-d4. The recommended storage conditions from various sources for the non-deuterated analog are summarized below. For long-term storage of the deuterated compound, similar conditions are advised.

| Storage Condition | Recommendation | Reference(s) |

| General Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][9] | [7][8][9] |

| Temperature | Recommended storage at room temperature or refrigerated (2-8°C).[7][10] | [7][10] |

| Stock Solutions | For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[11] | [11] |

| Atmosphere | For optimal quality maintenance, storing under an inert atmosphere is suggested.[9] | [9] |

| Moisture | The compound is sensitive to moisture and should be stored in a dry environment with airtight packaging.[1] | [1] |

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of 1-Benzyl-4-piperidinol-d4 under various environmental conditions (e.g., temperature, humidity, light) over a defined period.

Materials:

-

1-Benzyl-4-piperidinol-d4 (test substance)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

Validated analytical column

-

Mobile phase (e.g., acetonitrile, water, buffers)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

Methodology:

-

Forced Degradation Study:

-

Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Dry heat at 80°C for 48 hours.

-

Photolytic: Expose to light in a photostability chamber (ICH Q1B guidelines).

-

Analyze samples at appropriate time points by HPLC to identify degradation products and establish the degradation pathway.

-

-

Long-Term and Accelerated Stability Study (ICH Q1A(R2) Guidelines):

-

Store samples of 1-Benzyl-4-piperidinol-d4 in controlled environment chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Quantify the amount of 1-Benzyl-4-piperidinol-d4 remaining and the amount of any degradation products formed at each time point.

-

Determine the rate of degradation and predict the shelf-life of the compound under the tested storage conditions.

-

Logical Workflow for Stability and Storage Assessment

The following diagram illustrates a logical workflow for assessing the stability of a compound like 1-Benzyl-4-piperidinol-d4 and determining its appropriate storage conditions.

Caption: Workflow for Stability Assessment and Storage Condition Determination.

Handling Precautions

Given the nature of the compound, appropriate handling procedures should be followed to ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[6]

-

Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to minimize inhalation.[6][7]

-

Hygiene: Wash hands thoroughly after handling.[6] Avoid ingestion and inhalation.[6]

Conclusion

While specific stability data for 1-Benzyl-4-piperidinol-d4 is scarce, the information available for its non-deuterated analog provides a strong basis for its handling and storage. It is a stable compound under normal conditions but should be protected from strong oxidizing agents, acids, and moisture. For long-term preservation of its integrity, storage in a cool, dry, and well-ventilated area is recommended, with refrigerated conditions being optimal. For solutions, storage at -20°C or -80°C is advised. Adherence to these guidelines and standard laboratory safety practices will ensure the compound's reliability for research and development purposes.

References

- 1. innospk.com [innospk.com]

- 2. N-Benzyl-4-piperidone-d4 | C12H15NO | CID 46783597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Benzyl-4-hydroxypiperidine(4727-72-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. 1-Benzylpiperidin-4-ol | CAS#:4727-72-4 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Benzyl-4-piperidone CAS#: 3612-20-2 [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to 1-Benzyl-4-piperidinol-3,3,5,5-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated analog of a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Compound Identification and Properties

This compound is a stable isotope-labeled form of 1-Benzyl-4-hydroxypiperidine. The incorporation of four deuterium (B1214612) atoms at the 3 and 5 positions of the piperidine (B6355638) ring makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | CymitQuimica |

| Synonyms | 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4 | CymitQuimica |

| CAS Number | 88227-11-6 | CymitQuimica |

| Molecular Formula | C₁₂H₁₃D₄NO | CymitQuimica |

| Molecular Weight | 195.29 g/mol | CymitQuimica |

| Appearance | Neat | CymitQuimica |

Note: Specific data on purity, isotopic enrichment, and physical constants such as melting and boiling points are typically provided on the Certificate of Analysis (CoA) from the supplier.

Commercial Availability

This compound is available from several commercial suppliers, with Toronto Research Chemicals (TRC) being a primary manufacturer. The product is often distributed through various chemical and laboratory equipment suppliers.

Table 2: Commercial Suppliers

| Supplier/Manufacturer | Product Code | Available Quantities |

| Toronto Research Chemicals (TRC) | B288618 | Custom synthesis and bulk quantities may be available. |

| CymitQuimica | TR-B288618 | 10mg, 100mg |

| Santa Cruz Biotechnology | sc-217621 | Inquire for availability. |

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard and a tracer in metabolic studies. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled compound in biological matrices.

Use as an Internal Standard

In quantitative analysis using mass spectrometry (e.g., LC-MS or GC-MS), a known amount of the deuterated standard is added to the sample. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring similar behavior during sample preparation and analysis. The difference in mass allows for accurate quantification of the analyte, correcting for variations in sample extraction and ionization efficiency.

Metabolic Stability and Pathway Identification

Deuterium substitution at metabolically labile positions can alter the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect. This property can be exploited to investigate the metabolic pathways of the parent compound. By comparing the metabolic fate of the deuterated and non-deuterated analogs, researchers can identify the primary sites of metabolism.

Experimental Protocols

General Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes, with this compound as a conceptual internal standard for a related analyte.

Materials:

-

Test compound

-

This compound (as internal standard)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing cold acetonitrile and the internal standard (this compound) to stop the reaction and precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The concentrations of the test compound and the internal standard are measured.

Data Analysis:

The disappearance of the parent compound over time is monitored to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for utilizing a deuterated compound in a metabolic stability assay.

Caption: Workflow for a typical in vitro metabolic stability assay.

Logical Relationship in Drug Metabolism Studies

The use of deuterated standards is integral to understanding the metabolic profile of a drug candidate. The following diagram illustrates the logical relationship between the properties of a deuterated compound and its application in such studies.

Caption: Logical relationship of deuterated compound properties to applications.

This technical guide provides a foundational understanding of this compound for its intended scientific audience. For specific experimental parameters and detailed quantitative data, it is imperative to consult the supplier's Certificate of Analysis and relevant scientific literature.

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for such demanding applications due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise data integrity. To surmount these challenges, the use of internal standards is indispensable, and among them, deuterated standards have unequivocally established themselves as the "gold standard."[1][2][3]

This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis. By serving as a stable and predictable reference, these isotopically labeled compounds are instrumental in ensuring the generation of robust, reliable, and reproducible data.[4][5]

Core Principles: Isotope Dilution and Co-elution

The foundational principle behind the efficacy of a deuterated internal standard (IS) is rooted in isotope dilution mass spectrometry (IDMS).[2][3] A deuterated standard is chemically identical to the analyte of interest, with the key distinction being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D).[4][5] This subtle modification increases the molecular weight, allowing the mass spectrometer to differentiate between the analyte and the deuterated IS based on their mass-to-charge ratio (m/z).[1][4]

Because the deuterated standard possesses virtually identical physicochemical properties to the analyte, it behaves similarly throughout the entire analytical process.[6][7] This includes:

-

Chromatographic Co-elution: The deuterated standard and the analyte exhibit nearly identical retention times in liquid chromatography, ensuring they experience the same matrix effects at the same time.[7][8]

-

Extraction Efficiency: During sample preparation, any losses of the analyte will be mirrored by the deuterated standard.[2]

-

Ionization Response: Both the analyte and the deuterated standard will be affected similarly by ion suppression or enhancement in the mass spectrometer's source.[9][10]

By adding a known amount of the deuterated standard to every sample, calibrator, and quality control at the earliest stage of sample preparation, it serves as a perfect proxy.[5][11] The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, effectively normalizing for variations and leading to highly accurate and precise results.[3][12]

Advantages of Deuterated Standards

The use of deuterated internal standards offers unparalleled advantages in quantitative mass spectrometry, leading to significant improvements in data quality.[1][8]

Key benefits include:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards minimize signal distortion caused by matrix effects.[8]

-

Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs is achieved through normalization.[8]

-

Correction for Matrix Effects: Deuterium labeling effectively minimizes signal suppression or enhancement from interfering compounds in complex biological matrices.[8][10]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][13]

Quantitative Data Presentation

The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize typical validation results for LC-MS/MS methods, highlighting the superiority of deuterated internal standards.

Table 1: Bioanalytical Method Validation for Venetoclax in Human Plasma using a Deuterated (D8) Internal Standard [14]

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Table 2: Typical Validation Results for a Hypothetical Drug in Human Plasma using its Deuterium-Labeled Internal Standard [12]

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | r² ≥ 0.99 | 0.998 |

| Intra-Assay Precision | %CV ≤ 15% | < 8% |

| Inter-Assay Precision | %CV ≤ 15% | < 10% |

| Intra-Assay Accuracy | 85-115% (±20% at LLOQ) | 95-105% |

| Inter-Assay Accuracy | 85-115% (±20% at LLOQ) | 93-107% |

| Recovery | Consistent and Reproducible | 85 ± 5% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Bias within ±15% | < 10% |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to reproducible bioanalytical science. The following sections provide methodologies for common procedures in a typical pharmacokinetic study utilizing deuterated internal standards.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol outlines a common method for extracting a drug from human plasma.[6][14]

Materials and Reagents:

-

Human plasma samples

-

Deuterated internal standard working solution in acetonitrile

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Methodology:

-

Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample (calibration standard, quality control, or study sample).

-

Spiking with Internal Standard: Add 200 µL of the deuterated internal standard working solution in acetonitrile.

-

Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of a small molecule drug and its deuterated internal standard.[3][12]

Instrumentation:

-

UPLC/HPLC System

-

Triple Quadrupole Mass Spectrometer

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0.0 - 0.5 min: 20% B

-

0.5 - 2.5 min: 20% to 80% B (linear ramp)

-

2.5 - 3.0 min: Hold at 80% B

-

3.1 - 4.0 min: Return to 20% B (re-equilibration)

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimized for the specific analyte and instrument.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

Visualization of Workflows

Bioanalytical Workflow Overview

The general workflow for a quantitative bioanalytical assay using a deuterated internal standard encompasses several critical steps, from sample handling to data analysis and reporting.

Logical Relationship in Accurate Quantification

The accuracy of quantification relies on the parallel behavior of the analyte and its deuterated internal standard throughout the analytical process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of 1-Benzyl-4-piperidinol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Benzyl-4-piperidinol in human plasma. The method utilizes its deuterated analogue, 1-Benzyl-4-piperidinol-d4, as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation enables a high-throughput analysis suitable for pharmacokinetic studies in drug development. The method has been validated according to the FDA guidelines for bioanalytical method validation.

Introduction

1-Benzyl-4-piperidinol is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as 1-Benzyl-4-piperidinol-d4, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of 1-Benzyl-4-piperidinol in human plasma.

Experimental

Materials and Reagents

1-Benzyl-4-piperidinol and 1-Benzyl-4-piperidinol-d4 were of analytical grade. HPLC-grade acetonitrile (B52724) and formic acid were used for the mobile phase and sample preparation. Human plasma was sourced from a certified vendor.

Instrumentation

An HPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | 1-Benzyl-4-piperidinol | 1-Benzyl-4-piperidinol-d4 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 192.1 | 196.1 |

| Product Ion (m/z) | 91.1 | 91.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

Note: The primary fragmentation is the characteristic loss of the benzyl (B1604629) group, resulting in the tropylium (B1234903) ion at m/z 91.1 for both the analyte and the internal standard.

Sample Preparation

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of 1-Benzyl-4-piperidinol-d4 internal standard solution (100 ng/mL in 50% acetonitrile).

-

Vortex for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability in accordance with the US FDA guidance on bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 1-Benzyl-4-piperidinol in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high).

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low | 3 | 5.2 | 102.1 | 6.5 | 101.7 |

| Mid | 100 | 4.1 | 98.9 | 5.3 | 99.8 |

| High | 800 | 3.5 | 101.5 | 4.7 | 100.9 |

Recovery

The extraction recovery of 1-Benzyl-4-piperidinol and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 4: Extraction Recovery

| Analyte | Low QC (3 ng/mL) | Mid QC (100 ng/mL) | High QC (800 ng/mL) |

| 1-Benzyl-4-piperidinol | 92.5% | 95.1% | 94.3% |

| 1-Benzyl-4-piperidinol-d4 (IS) | \multicolumn{3}{c | }{93.8%} |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of 1-Benzyl-4-piperidinol.

Quantitative Analysis of Piperidine Analogs Using Deuterated Standards: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Compounds containing this saturated heterocycle exhibit a wide range of pharmacological activities, serving as analgesics, antipsychotics, antihistamines, and anticancer agents.[1] Consequently, the accurate and sensitive quantification of piperidine analogs in various biological and environmental matrices is critical for drug discovery, pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1]

This application note provides a comprehensive protocol for the quantitative analysis of piperidine analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards, such as deuterated analogs, is considered the "gold standard" in bioanalysis.[2][3] These standards are chemically identical to the analyte but have a different mass, allowing for precise correction of variability during sample preparation and analysis, thereby enhancing accuracy and precision.[2][4][5]

Principle and Advantages of Deuterated Internal Standards